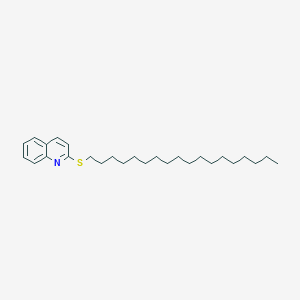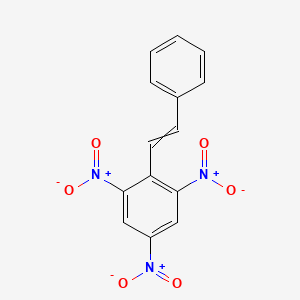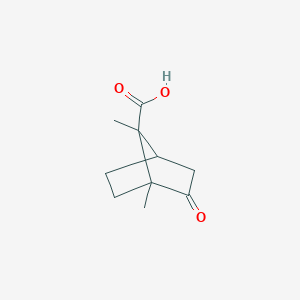
13-oxotriacontanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-oxotriacontanoic Acid is a long-chain fatty acid with the molecular formula C30H58O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-oxotriacontanoic Acid typically involves the oxidation of triacontanoic acid. This process can be achieved using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone, and the temperature is maintained at a moderate level to ensure the selective oxidation of the terminal carbon atom .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are also employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
13-oxotriacontanoic Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of shorter-chain fatty acids and other oxidation products.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 13-hydroxytriacontanoic Acid.
Substitution: The ketone group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in solvents like dichloromethane or acetone.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed
Oxidation: Shorter-chain fatty acids and other oxidation products.
Reduction: 13-hydroxytriacontanoic Acid.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
13-oxotriacontanoic Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its potential effects on cellular metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.
Mecanismo De Acción
The mechanism of action of 13-oxotriacontanoic Acid involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, it can interact with specific enzymes involved in fatty acid metabolism, influencing metabolic pathways and cellular energy production .
Comparación Con Compuestos Similares
Similar Compounds
11-oxotriacontanoic Acid: Similar in structure but with the ketone group at the 11th position.
13-oxotetracosanoic Acid: A shorter-chain analog with similar chemical properties.
13-oxooctadecanoic Acid: Another shorter-chain analog with distinct biological activities
Uniqueness
13-oxotriacontanoic Acid is unique due to its long carbon chain and specific positioning of the ketone group, which imparts distinct chemical and biological properties. Its rarity and specialized applications make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
96338-27-1 |
|---|---|
Fórmula molecular |
C30H58O3 |
Peso molecular |
466.8 g/mol |
Nombre IUPAC |
13-oxotriacontanoic acid |
InChI |
InChI=1S/C30H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-23-26-29(31)27-24-21-18-15-13-16-19-22-25-28-30(32)33/h2-28H2,1H3,(H,32,33) |
Clave InChI |
SAHQPNBMNILGOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B11939476.png)



![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)
![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)





